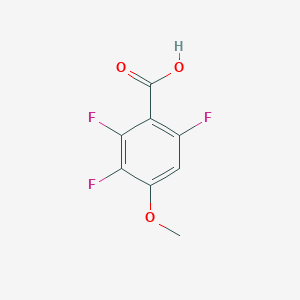

2,3,6-Trifluoro-4-methoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

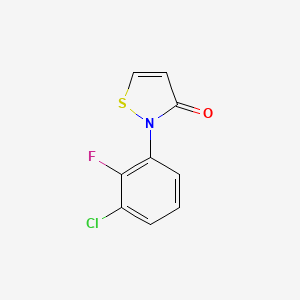

2,3,6-Trifluoro-4-methoxybenzoic acid is a trifluorinated analogue of Benzoic acid . It is a white to light yellow crystal powder . It is a very useful synthetic intermediate that is commonly used to prepare inhibitors of malaria aspartyl proteases Plasmepsin I and II .

Physical And Chemical Properties Analysis

2,3,6-Trifluoro-4-methoxybenzoic acid is a white to light yellow crystal powder . The exact physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

1. Effects on Mercuration

In the context of organic chemistry, trifluoroacetic acid, a relative of 2,3,6-trifluoro-4-methoxybenzoic acid, has been studied for its effects on mercuration processes. For example, mercuration of 4-methoxybenzoic acid with trifluoromethanesulphonic acid can lead to various mercuration patterns, such as 2, 5-dimercuration, and 2, 3, 5-trimercuration, highlighting its role in complex organic reactions (Deacon & O'donoghue, 1980).

2. Role in Intramolecular Hydrogen Bonding

2,3,6-Trifluoro-4-methoxybenzoic acid, similar to 3-substituted-2-methoxybenzoic acid, can be involved in resonance-stabilized intramolecular hydrogen bonding. This bonding can be influenced by substituents on the benzene ring, affecting the molecular structure and reactivity (Schmiedekamp-Schneeweis & Payne, 1998).

3. Applications in Lewis Acid Catalysis

Compounds like scandium trifluoromethanesulfonate, closely related to trifluoroacetic acid derivatives, have shown high catalytic activity in acylation reactions. This suggests potential catalytic applications for trifluoroacetic acid derivatives in organic synthesis (Ishihara et al., 1996).

4. Synthesis of Pharmaceutical Intermediates

Derivatives of trifluorobenzoic acid, like 2,4,5-trifluorobenzoic acid, serve as valuable synthetic intermediates in the pharmaceutical industry. This suggests potential roles for 2,3,6-trifluoro-4-methoxybenzoic acid in similar applications (Deng et al., 2015).

5. Analytical Chemistry Applications

Compounds such as 2,5-dihydroxybenzoic acid and its derivatives, including trifluoroacetic acid relatives, are used as matrices in mass spectrometry for the analysis of complex biological samples. This indicates potential applications for 2,3,6-trifluoro-4-methoxybenzoic acid in analytical chemistry (Papac et al., 1996).

Safety and Hazards

The safety data sheet for 2,3,6-Trifluoro-4-methoxybenzoic acid indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2,3,6-trifluoro-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c1-14-4-2-3(9)5(8(12)13)7(11)6(4)10/h2H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQBFZOCKBPCDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1F)F)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6-Trifluoro-4-methoxybenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-Benzyl-3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}piperidin-4-yl)methanol](/img/structure/B2858170.png)

![5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid](/img/structure/B2858174.png)

![1-(2,5-Difluorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]methanesulfonamide](/img/structure/B2858177.png)

![2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2858179.png)

![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2858182.png)

![2-[(5-Bromopyridin-2-yl)amino]butan-1-ol](/img/structure/B2858186.png)

![Dimethyl 5-(4-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2858187.png)